CID 5460592
Description
However, PubChem entries typically include molecular structure, physicochemical properties, biological activity, and associated literature. For a comprehensive introduction, researchers should consult PubChem’s database for:
Properties
Molecular Formula |
Cl2+ |
|---|---|
Molecular Weight |
70.9 g/mol |
InChI |
InChI=1S/Cl2/c1-2/q+1 |
InChI Key |
IPYDCMMBWLZPDH-UHFFFAOYSA-N |
Canonical SMILES |
Cl[Cl+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural analogs are identified via PubChem’s similarity search or tools like 3D overlays (as in , Figure 8). Below is a hypothetical framework for comparison using analogous examples:
Table 1: Structural Comparison of CID 5460592 and Analogs

Key Findings :
- Functional group diversity (e.g., carboxylic acids vs. triterpenoids) dictates solubility and bioavailability.
- Steric effects (e.g., betulin’s rigid structure) influence binding to hydrophobic enzyme pockets .
- Biological activity : Smaller molecules (e.g., ginkgolic acid) often show better membrane permeability, while polyketides (e.g., oscillatoxin) exhibit potent cytotoxicity .
Functional Comparison with Pharmacologically Similar Compounds
Compounds sharing therapeutic targets can be compared using assays such as IC₅₀, EC₅₀, or binding affinity (e.g., ).
Table 2: Functional Comparison Using Pharmacological Data
Key Findings :
- Potency: Irbesartan’s sub-nanomolar IC₅₀ highlights its clinical relevance for hypertension .
- Selectivity : Troglitazone’s lower selectivity index correlates with off-target effects (e.g., hepatotoxicity).
- This compound’s profile would require validation via dose-response assays and toxicity screening (e.g., ).
Methodological Considerations for Comparative Studies
Data Sources
- PubChem : For structural descriptors (e.g., InChIKey, SMILES) and bioactivity data .
- Mass spectrometry : Source-in collision-induced dissociation (CID) spectra aid structural elucidation (e.g., ).
- Molecular docking : Predict binding modes using tools like AutoDock or Schrödinger .
Limitations
- Data gaps : Many PubChem entries lack experimental validation (e.g., incomplete toxicity profiles).
- Structural vs. betulin derivatives) .
Q & A
Q. What steps ensure reproducibility in computational modeling of this compound’s binding kinetics?
- Methodological Answer : Share force field parameters, simulation scripts, and trajectory files via platforms like GitHub or ModelDB. Use containerization (e.g., Docker) to standardize software environments. Validate models with experimental data (e.g., SPR kinetics) and report convergence criteria (e.g., RMSD thresholds) as per Beilstein Journal’s computational guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

